molecular formula C8H8N2S B1580964 2-Mercapto-5-methylbenzimidazole CAS No. 27231-36-3

2-Mercapto-5-methylbenzimidazole

Cat. No.: B1580964
CAS No.: 27231-36-3
M. Wt: 164.23 g/mol
InChI Key: CWIYBOJLSWJGKV-UHFFFAOYSA-N
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Description

2-Mercapto-5-methylbenzimidazole is an organic compound belonging to the benzimidazole family. It is characterized by a benzimidazole ring with a mercapto group (-SH) at the second position and a methyl group (-CH₃) at the fifth position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

2-Mercapto-5-methylbenzimidazole is a heterocyclic compound that has been found to interact with various targets. It is used as a corrosion inhibitor, reducing the corrosion rate of metals . It has also been used in electrochemical techniques

Mode of Action

The mode of action of this compound is closely tied to its chemical structure. As a corrosion inhibitor, it interacts with metal surfaces to form a protective layer, reducing the rate of corrosion . In the context of electrochemical techniques, it is used due to its ability to donate and accept electrons .

Biochemical Pathways

It is known that the compound can be used to synthesize other compounds, such as 2-benzimidazolylthioacetophenones . These compounds can then participate in various biochemical reactions.

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. As a corrosion inhibitor, it protects metal surfaces from degradation . In electrochemical techniques, it can influence the flow of electrons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a corrosion inhibitor, its effectiveness can be affected by the acidity of the environment . Furthermore, its stability may be influenced by factors such as temperature and exposure to light.

Biochemical Analysis

Biochemical Properties

2-Mercapto-5-methylbenzimidazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. For instance, it has been observed to inhibit lactoperoxidase, an enzyme involved in the oxidation of iodide ions to iodine . This interaction is primarily due to the thiol group in this compound, which forms a covalent bond with the enzyme’s active site.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For example, its interaction with enzymes involved in the production of reactive oxygen species (ROS) can lead to changes in ROS levels, which in turn affect signaling pathways that regulate cell proliferation, apoptosis, and differentiation .

The compound also impacts gene expression by influencing transcription factors and other regulatory proteins. This can result in changes in the expression levels of genes involved in cellular metabolism, stress response, and other critical functions. Furthermore, this compound has been reported to affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to biomolecules and modulate their activity. The thiol group in the compound is particularly reactive and can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. This covalent modification can alter the protein’s structure and function, resulting in changes in cellular processes .

In addition to covalent interactions, this compound can also engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can stabilize or destabilize protein structures, affecting their activity. The compound’s ability to chelate metal ions further contributes to its molecular mechanism, as these metal complexes can participate in redox reactions and other biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidizing agents. This degradation can lead to a decrease in its efficacy and changes in its biochemical properties .

Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and metabolic activity. In in vivo studies, the compound’s effects can vary depending on the duration of exposure and the specific biological context .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can exhibit beneficial effects such as enzyme inhibition and modulation of cellular signaling pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and disruption of cellular homeostasis .

Threshold effects have been observed in studies where a certain dosage is required to achieve a significant biological effect. Beyond this threshold, increasing the dosage can lead to diminishing returns or adverse effects. For instance, high doses of this compound have been associated with thyroid toxicity in rats, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit enzymes involved in oxidative stress responses, such as lactoperoxidase, leading to changes in ROS levels and redox balance . It can also interact with enzymes in metabolic pathways, affecting the production and utilization of key metabolites.

The compound’s ability to chelate metal ions further influences its role in metabolic pathways. Metal complexes of this compound can participate in redox reactions and other biochemical processes, contributing to its overall metabolic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Its lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments.

The compound’s distribution within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters. For example, its accumulation in the thyroid gland has been observed in animal studies, which is consistent with its known effects on thyroid function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can localize to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. It can also accumulate in the nucleus, influencing gene expression by interacting with transcription factors and other nuclear proteins .

Post-translational modifications and targeting signals can direct this compound to specific subcellular compartments. For instance, the presence of a nuclear localization signal can facilitate its transport into the nucleus, where it can exert its effects on gene expression and other nuclear processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-5-methylbenzimidazole can be synthesized through several methods. One common method involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. Another method involves the reaction of o-phenylenediamine with N-aminorhodanine in xylene, followed by crystallization from aqueous alcohol .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or other suitable techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-5-methylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form thiols.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Disulfides are the major products formed during oxidation.

    Reduction: Thiols are the primary products formed during reduction.

    Substitution: Substituted benzimidazoles are formed during substitution reactions.

Scientific Research Applications

2-Mercapto-5-methylbenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Mercapto-5-methylbenzimidazole can be compared with other similar compounds, such as:

The unique combination of the mercapto and methyl groups in this compound contributes to its distinct chemical behavior and wide range of applications.

Properties

IUPAC Name

5-methyl-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIYBOJLSWJGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946421
Record name 6-Methyl-1H-benzimidazole-2-thiol
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

27231-36-3, 2360-37-4
Record name 2-Mercapto-5-methylbenzimidazole
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Record name 5-Methylbenzimidazoline-2-thione
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Record name 27231-36-3
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Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-5-methyl-
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Record name 6-Methyl-1H-benzimidazole-2-thiol
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Record name 1,3-dihydro-5-methyl-2H-benzimidazole-2-thione
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Record name 5-Methylbenzimidazoline-2-thione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of 2-Mercapto-5-methylbenzimidazole?

A1: this compound is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol [, ]. Spectroscopic studies, including IR and NMR, are crucial for its characterization [, , ].

Q2: How does this compound interact with metals?

A2: This compound acts as a ligand, forming complexes with various metals. For instance, it forms heterobimetallic complexes with organotin(IV) and mercury(II), demonstrating its ability to coordinate with metal ions []. This interaction is attributed to the bidentate nature of the dithiocarbamate moiety, as revealed by IR data and supported by semiempirical studies [].

Q3: Can this compound be used for detecting heavy metals?

A3: Yes, research demonstrates its potential as a spectrophotometric reagent for mercury(II) detection []. It forms a stable complex with mercury(II) at a specific pH, allowing sensitive and selective quantification even in the presence of other metals like copper, zinc, lead, and cadmium [].

Q4: What applications does this compound have in material science?

A4: It serves as an antioxidant in rubber products, preventing degradation and extending their lifespan []. The amount of this compound present in these products can be accurately determined using HPLC methods, ensuring product quality and performance [].

Q5: How does this compound behave as a corrosion inhibitor?

A5: Studies have investigated its potential as a corrosion inhibitor for steel, particularly in crude oil storage tanks []. Its effectiveness in inhibiting the corrosion process is assessed through electrochemical techniques like potentiodynamic polarization, providing insights into its protective mechanism [].

Q6: What is the role of computational chemistry in understanding this compound?

A6: Quantum chemical studies have been employed to explore the molecular properties and behavior of this compound, particularly in the context of corrosion inhibition [, ]. These computational approaches offer insights into its electronic structure and interactions with metal surfaces, aiding in the design and optimization of corrosion inhibitors [, ].

Q7: How is this compound incorporated into halogen bonding studies?

A8: Research has explored the formation of cocrystals between this compound and various halogen bond donors []. The resulting crystal structures exhibit a diverse range of intermolecular interactions, including hydrogen bonding, halogen bonding, and chalcogen bonding, highlighting the versatility of this compound in supramolecular chemistry [].

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